8-Benzoylamino-2,3'-biquinolyl
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Overview
Description
N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE typically involves the condensation of 2,3’-biquinoline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine group on the carbonyl carbon of benzoyl chloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE may involve more scalable and efficient methods such as microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields by providing uniform heating and enhancing reaction kinetics. This method is also more environmentally friendly as it often requires less solvent and energy.
Chemical Reactions Analysis
Types of Reactions
N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, thereby inhibiting their function. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, leading to the inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with similar biological activities.
2,3’-Biquinoline: The parent compound used in the synthesis of N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE.
Benzamide: A simpler amide derivative with different biological properties.
Uniqueness
N-{[2,3’-BIQUINOLIN]-8-YL}BENZAMIDE is unique due to its dual quinoline structure, which imparts enhanced biological activity and specificity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H17N3O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-quinolin-3-ylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C25H17N3O/c29-25(18-7-2-1-3-8-18)28-23-12-6-10-17-13-14-22(27-24(17)23)20-15-19-9-4-5-11-21(19)26-16-20/h1-16H,(H,28,29) |
InChI Key |
IKXGMFMSGIYWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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